molecular formula C10H14ClN5 B1630062 2-Chloro-N6,N6-diethyl-7-methyl-adenine CAS No. 857172-63-5

2-Chloro-N6,N6-diethyl-7-methyl-adenine

Cat. No.: B1630062
CAS No.: 857172-63-5
M. Wt: 239.7 g/mol
InChI Key: ACAHEYJOCVAILZ-UHFFFAOYSA-N
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Description

2-Chloro-N6,N6-diethyl-7-methyl-adenine: is a synthetic organic compound with the molecular formula C10H14ClN5 and a molar mass of 239.7 g/mol . It is a derivative of adenine, a purine base found in DNA and RNA, and is characterized by the presence of a chlorine atom at the 2-position, diethyl groups at the N6 position, and a methyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N6,N6-diethyl-7-methyl-adenine typically involves the chlorination of N6,N6-diethyl-7-methyl-adenine. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions to introduce the chlorine atom at the 2-position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom at the 2-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of certain bonds and formation of new products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a new adenine derivative with the amine group replacing the chlorine atom.

Scientific Research Applications

Chemistry: 2-Chloro-N6,N6-diethyl-7-methyl-adenine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology and Medicine: In biological research, this compound can be used to study the interactions of adenine derivatives with enzymes and receptors. It may also serve as a potential lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N6,N6-diethyl-7-methyl-adenine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and diethyl groups can influence the binding affinity and specificity of the compound, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Chloro-adenine: Lacks the diethyl and methyl groups, making it less bulky and potentially less selective in its interactions.

    N6,N6-Diethyl-adenine: Lacks the chlorine and methyl groups, which may affect its reactivity and binding properties.

    7-Methyl-adenine: Lacks the chlorine and diethyl groups, influencing its overall chemical behavior and applications.

Uniqueness: 2-Chloro-N6,N6-diethyl-7-methyl-adenine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom, diethyl groups, and methyl group allows for a diverse range of reactions and interactions, making it a versatile compound in research and industry.

Properties

IUPAC Name

2-chloro-N,N-diethyl-7-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5/c1-4-16(5-2)9-7-8(12-6-15(7)3)13-10(11)14-9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAHEYJOCVAILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC2=C1N(C=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628588
Record name 2-Chloro-N,N-diethyl-7-methyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857172-63-5
Record name 2-Chloro-N,N-diethyl-7-methyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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